molecular formula C₅₈H₈₈N₂O₁₀ B1146800 Cyclopamine Tartrate CAS No. 1178510-81-0

Cyclopamine Tartrate

Katalognummer B1146800
CAS-Nummer: 1178510-81-0
Molekulargewicht: 973.32
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopamine Tartrate is a cell-permeable inhibitor of Hedgehog (Hh) signaling, which directly inhibits Smo (Smoothened), the accessory protein to the putative Hh receptor . It has anticancer and teratogenic activity in vivo . It’s an improved analogue of cyclopamine with increased water solubility and bioavailability .


Synthesis Analysis

The synthesis of Cyclopamine Tartrate involves a highly convergent process with a 15-step longest linear sequence (LLS). This process includes a de novo synthesis of the trans-6,5 hetero-bicycle via a strain-inducing halocyclization process, a key Tsuji-Trost cyclization to construct the fully substituted, spirocyclic THF motif with exquisite diastereocontrol, and a late-stage ring-closing metathesis (RCM) reaction to forge the central tetrasubstituted olefin .


Molecular Structure Analysis

Cyclopamine Tartrate is a steroidal alkaloid, originally proposed to antagonize putative hormones involved in the regulation of specific genes .


Chemical Reactions Analysis

Cyclopamine Tartrate has been found to disrupt mitochondrial function and aerobic respiration. It causes a substantial decrease in oxygen consumption in a number of non-small-cell lung cancer (NSCLC) cell lines, similar to the effect of glutamine depletion .


Physical And Chemical Properties Analysis

The molecular formula of Cyclopamine Tartrate is C27H41NO2 and its molecular weight is 411.62 .

Wissenschaftliche Forschungsanwendungen

Application in Lung Cancer Research

Specific Scientific Field

The specific scientific field for this application is Oncology , with a focus on Lung Cancer Research .

Comprehensive Summary of the Application

Cyclopamine Tartrate is used as an inhibitor of the Hedgehog (Hh) signaling pathway, which is associated with the development of many cancers, including lung cancer . The Hh signaling pathway has been one of the most intensely investigated targets for cancer therapy .

Methods of Application or Experimental Procedures

The effect of Cyclopamine Tartrate on oxygen consumption and proliferation of non-small-cell lung cancer (NSCLC) cell lines was quantified using an Oxygraph system and live cell counting, respectively . Apoptosis was detected using Annexin V and Propidium Iodide staining . The impact of Cyclopamine Tartrate on ROS generation, mitochondrial membrane potential, and mitochondrial morphology in NSCLC cells was monitored using fluorometry and fluorescent microscopy .

Results or Outcomes

Cyclopamine Tartrate was found to disrupt mitochondrial function and aerobic respiration . It caused a substantial decrease in oxygen consumption in a number of NSCLC cell lines, suppressed NSCLC cell proliferation, and induced apoptosis . It was also found to increase ROS generation, mitochondrial membrane hyperpolarization, and mitochondrial fragmentation, thereby disrupting mitochondrial function in NSCLC cells .

Application in Prostate Cancer Research

Specific Scientific Field

The specific scientific field for this application is Oncology , with a focus on Prostate Cancer Research .

Comprehensive Summary of the Application

Cyclopamine Tartrate is used as an inhibitor of the Hedgehog (Hh) signaling pathway, which is associated with the development of many cancers, including prostate cancer . The Hh signaling pathway has been one of the most intensely investigated targets for cancer therapy .

Methods of Application or Experimental Procedures

The effect of Cyclopamine Tartrate on oxygen consumption and proliferation of prostate cancer cell lines was quantified using an Oxygraph system and live cell counting, respectively . Apoptosis was detected using Annexin V and Propidium Iodide staining . The impact of Cyclopamine Tartrate on ROS generation, mitochondrial membrane potential, and mitochondrial morphology in prostate cancer cells was monitored using fluorometry and fluorescent microscopy .

Results or Outcomes

Cyclopamine Tartrate was found to disrupt mitochondrial function and aerobic respiration . It caused a substantial decrease in oxygen consumption in a number of prostate cancer cell lines, suppressed prostate cancer cell proliferation, and induced apoptosis . It was also found to increase ROS generation, mitochondrial membrane hyperpolarization, and mitochondrial fragmentation, thereby disrupting mitochondrial function in prostate cancer cells .

Safety And Hazards

Cyclopamine Tartrate is classified as a germ cell mutagenicity, Category 2 and reproductive toxicity, Category 2. It is suspected of causing genetic defects and damaging fertility or the unborn child .

Zukünftige Richtungen

Cyclopamine Tartrate has shown promise in combating lung cancer by inhibiting heme metabolism and OXPHOS . It is currently being investigated for its therapeutic potential in cancer treatments .

Eigenschaften

IUPAC Name

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO2.CH4/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2;/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3;1H4/t15-,17+,19-,20-,21-,23-,24+,25-,26-,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXYVRWWSSRIFU-HBYCUIHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C.CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C.C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopamine Tartrate

Citations

For This Compound
108
Citations
Q Fan, D Gu, M He, H Liu, T Sheng, G Xie… - Chinese Journal of …, 2011 - ncbi.nlm.nih.gov
… Here, we report properties of cyclopamine tartrate salt (CycT) and its activities in Hh signaling-mediated cancer in vitro and in vivo. Unlike Cyc, CycT is water soluble (5–10 mg/mL). The …
Number of citations: 27 www.ncbi.nlm.nih.gov
MM Alam, S Sohoni, SP Kalainayakan… - BMC …, 2016 - bmccancer.biomedcentral.com
… Here, by using the well-studied Hh inhibitor cyclopamine tartrate, we identified a new activity of this drug against aerobic respiration and mitochondrial function in NSCLC cancer cells. …
Number of citations: 40 bmccancer.biomedcentral.com
SP Kalainayakan, P Ghosh, S Dey, KE Fitzgerald… - Scientific reports, 2019 - nature.com
… Here, we show that cyclopamine tartrate (CycT) strongly suppresses the growth of subcutaneously implanted non-small cell lung cancer (NSCLC) xenografts and nearly eradicated …
Number of citations: 25 www.nature.com
PS Alemi, MCC Castro, E Berisha, Z Akter, L Zhang - Cancer Research, 2023 - AACR
2681: Combination therapy of heme inhibitory protein (HeSP2) and Cyclopamine tartrate (CycT) with chemotherapeutic drugs is an effective strategy for treatment of TNBC | Cancer …
Number of citations: 0 aacrjournals.org
E Berisha, A Ashrafi, MDCC Castro, L Zhang - Cancer Research, 2022 - AACR
2386: Investigating cyclopamine tartrate as a potential suppressor of lung adenocarcinoma and squamous cell carcinoma | Cancer Research | American Association for Cancer …
Number of citations: 0 aacrjournals.org
MM Alam, S Sohoni, SP Kalainayakan, M Garrossian… - Cancer Research, 2016 - AACR
3086: Cyclopamine tartrate, an anti-cancer agent targeting Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration | Cancer Research | …
Number of citations: 0 aacrjournals.org
F Sandra, K Suryajaya, A Chouw, M Celinna… - 2023 - nopr.niscpr.res.in
… with that in cyclopamine tartrate-treated HSC-3 cells (P <0.05). However, no significant difference was observed in the SHH expression levels between cyclopamine tartrate and 100 µg/…
Number of citations: 2 nopr.niscpr.res.in
MM Alam - 2016 - utd-ir.tdl.org
… project we have also shown that Hedgehog (Hh) signaling inhibitors Cyclopamine tartrate … CHAPTER 2: CYCLOPAMINE TARTRATE, AN INHIBITOR OF HEDGEHOG SIGNALING, …
Number of citations: 2 utd-ir.tdl.org
ST Lee, KD Welch, KE Panter… - Journal of agricultural …, 2014 - ACS Publications
… of a cyclopamine-tartrate salt. The solubility of cyclopamine was increased to approximately 2 mg/mL as cyclopamine-tartrate … (42) Cyclopamine-tartrate salt was used to characterize the …
Number of citations: 99 pubs.acs.org
B Wainwright, A Garrossian, M Garrossian, D Gardner - 癌症, 2011
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.